Direct Head-to-Head Comparison of tTG Inhibition Potency and Cellular Activity: KCC009 vs. B003 vs. Z006
In a study directly comparing three irreversible active-site tTG inhibitors (B003, Z006, and KCC009), the rank order of in vitro potency was Z006 > B003 > KCC009 based on IC50 values. However, in living SH-SY5Y neuroblastoma cells, only Z006 (0.3–30 μM) completely inhibited tTG activity; B003 (3–300 μM) only partially blocked activity, while KCC009 (3–100 μM) failed to affect tTG activity at any concentration tested [1]. This demonstrates that in vitro enzyme inhibition does not predict cellular efficacy, and KCC009 is ineffective as an intracellular tTG inhibitor in this model, distinguishing it from Z006 for applications requiring cell-based TG2 blockade.
| Evidence Dimension | Cellular tTG inhibition (measured by BAP incorporation) |
|---|---|
| Target Compound Data | KCC009 (3–100 μM): No inhibition |
| Comparator Or Baseline | B003 (3–300 μM): Partial inhibition; Z006 (0.3–30 μM): Complete inhibition |
| Quantified Difference | KCC009: 0% inhibition; B003: partial; Z006: 100% |
| Conditions | SH-SY5Y neuroblastoma cells, Ca²⁺ ionophore (A23187) activation, tTG-specific amine substrate BAP |
Why This Matters
This differentiation is critical for researchers selecting a TG2 inhibitor: KCC009 is not suitable for studies requiring intracellular TG2 inhibition, whereas Z006 demonstrates robust cellular activity.
- [1] Verhaar R, Jongeneelen CA, Gerard M, et al. Blockade of enzyme activity inhibits tissue transglutaminase-mediated transamidation of α-synuclein in a cellular model of Parkinson's disease. 2011. View Source
